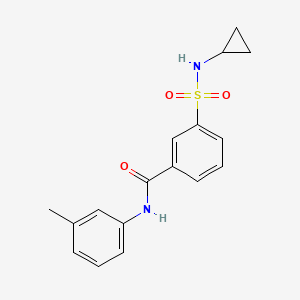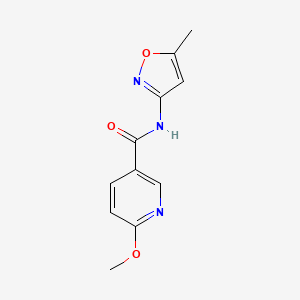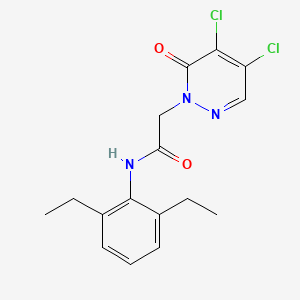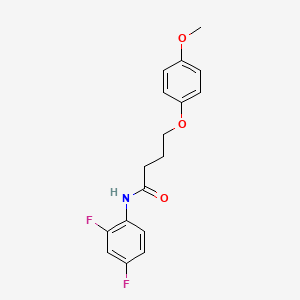
3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is a member of the sulfonamide class of compounds, which are known for their ability to inhibit the activity of certain enzymes and proteins in the body. In
Wirkmechanismus
The mechanism of action of 3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide involves the inhibition of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. By inhibiting the activity of CA IX, 3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide can potentially inhibit the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide have been studied extensively in various experimental models. This compound has been shown to inhibit the growth and spread of cancer cells in vitro and in vivo, which makes it a potential candidate for the development of anticancer drugs. Additionally, 3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide has been shown to have anti-inflammatory and antidiabetic effects, which further expands its potential applications in the field of medicine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins in the body. This makes it a useful tool for studying the role of these enzymes and proteins in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental models.
Zukünftige Richtungen
There are several future directions for research on 3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide. One area of research is the development of more potent and selective inhibitors of CA IX, which could potentially lead to the development of more effective anticancer drugs. Additionally, further research is needed to explore the potential applications of this compound in the treatment of other diseases such as diabetes and inflammation. Finally, more research is needed to understand the potential toxicity of this compound and its effects on various biological systems.
Synthesemethoden
The synthesis method of 3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide involves the reaction of 3-methylbenzoic acid with cyclopropylsulfamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques to obtain pure 3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide has been studied extensively for its potential applications in the field of medicine. This compound has been shown to inhibit the activity of certain enzymes and proteins in the body, which makes it a potential candidate for the treatment of various diseases such as cancer, diabetes, and inflammation.
Eigenschaften
IUPAC Name |
3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-4-2-6-15(10-12)18-17(20)13-5-3-7-16(11-13)23(21,22)19-14-8-9-14/h2-7,10-11,14,19H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHIUHDNKFEIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one](/img/structure/B7480370.png)

![3H-benzimidazol-5-yl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480392.png)

![3-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B7480408.png)
![2-(2-methoxyphenoxy)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7480423.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B7480434.png)


![1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480463.png)


![2-(2,5-Dimethylphenyl)-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7480483.png)